molecular formula C8H12N4 B1464003 N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1315367-59-9

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Katalognummer: B1464003
CAS-Nummer: 1315367-59-9
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: IINDSJAKEDRFLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine ( 1315367-59-9) is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . It is a specialist heterocyclic amine belonging to the tetrahydropyridopyridazine family, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound is offered with a high purity level of 95% to 99% and is available for immediate procurement from global suppliers . Intended Use and Handling: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-9-8-4-6-5-10-3-2-7(6)11-12-8/h4,10H,2-3,5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDSJAKEDRFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically proceeds via:

  • Formation of the pyridazine ring system through condensation reactions involving hydrazine derivatives and appropriate keto or aldehyde precursors.
  • Cyclization steps to close the fused ring system, often facilitated by dehydrating agents or acidic/basic catalysis.
  • Selective N-methylation of the amine at position 3, usually via alkylation using methylating agents under controlled conditions.

This approach is consistent with the synthesis of related pyridopyridazine compounds such as N-ethyl derivatives, where alkylation follows ring formation.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents and Conditions Notes
1 Condensation Reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride Forms pyridazin-3-one intermediates as key precursors
2 Cyclization Heating under reflux with acidic or dehydrating agents Promotes ring closure to fused pyridopyridazine core
3 N-Methylation Alkylation using methyl iodide or methyl sulfate with base (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) Selective methylation at the amine nitrogen to yield N-methyl derivative

Representative Synthetic Example

A plausible synthetic sequence based on literature adaptations:

  • Synthesis of Pyridazin-3-one Intermediate:

    • React 3-oxo-2-arylhydrazonopropanal with cyanoacetic acid in acetic anhydride.
    • The reaction proceeds via condensation and dehydration to yield a pyridazin-3-one derivative in excellent yield (typically >80%).
  • Conversion to Pyridopyridazine Core:

    • The pyridazin-3-one intermediate undergoes further cyclization with appropriate amines or hydrazines under reflux conditions in pyridine or other solvents to form the fused bicyclic system.
  • N-Methylation:

    • The free amine at position 3 is methylated using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
    • Reaction is typically carried out at room temperature or slightly elevated temperatures to avoid over-alkylation or side reactions.
    • Purification by crystallization or chromatography yields this compound with high purity.

Alternative Synthetic Approaches

  • Enaminone Route:

    • Pyridazin-3-one derivatives can be converted to enaminones by condensation with dimethylformamide dimethylacetal (DMF-DMA).
    • Subsequent reaction with heterocyclic amines can furnish fused azines, which upon methylation yield the target compound.
  • Alkylation of Preformed Pyridopyridazine:

    • In some protocols, the bicyclic pyridopyridazine is first synthesized without substitution.
    • The amine group is then alkylated using methylating agents under controlled conditions to achieve the N-methyl derivative.

Reaction Mechanism Insights

  • The key step in pyridazine ring formation involves condensation between hydrazonopropanal derivatives and active methylene compounds, generating an alkylidene intermediate.
  • This intermediate undergoes intramolecular cyclization with elimination of water molecules, facilitated by acetic anhydride as a dehydrating medium.
  • Methylation proceeds via nucleophilic substitution on the amine nitrogen, where the lone pair attacks the methylating agent, forming the N-methylated amine.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting materials 3-oxo-2-arylhydrazonopropanals, cyanoacetic acid Commercially available or synthesized precursors
Solvent Acetic anhydride, pyridine, DMF Acetic anhydride for cyclization; pyridine for amine reactions
Temperature Reflux (80-120°C) for cyclization; room temp to 60°C for methylation Controlled to avoid decomposition
Reaction time 4-12 hours for cyclization; 2-6 hours for methylation Dependent on scale and reagents
Yield >80% for pyridazin-3-one intermediates; 60-90% for final methylated product High yields achievable with optimized protocols
Purification Recrystallization, column chromatography Ensures high purity for research or pharmaceutical use

Research Findings and Optimization Notes

  • The choice of methylating agent and reaction conditions critically affects selectivity and yield of N-methylation.
  • Use of polar aprotic solvents such as DMF or DMSO enhances nucleophilicity of the amine and facilitates alkylation.
  • Avoidance of excess methylating agent prevents multiple alkylations or quaternization.
  • Cyclization efficiency is improved by using acetic anhydride, which acts both as solvent and dehydrating agent, driving the reaction forward.
  • Recent studies suggest that substituent effects on the arylhydrazonopropanal influence the reaction rate and yield of pyridazin-3-one formation, allowing fine-tuning of synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : It has been investigated for its potential to induce apoptosis in cancer cells by inhibiting proteins like Bcl-xL that regulate cell death .

Medicine

Ongoing research is focusing on its therapeutic potential in treating diseases such as:

  • Cancer : Its ability to modulate apoptotic pathways makes it a candidate for anticancer drug development.
  • Autoimmune Disorders : Preliminary studies suggest it may influence immune responses beneficially .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as:

  • Polymers : Its structural properties contribute to the development of new polymeric materials with enhanced performance characteristics.
  • Dyes : The compound's unique chemical structure allows it to be used in synthesizing dyes with specific properties .

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound could significantly reduce tumor growth in animal models by promoting apoptosis through Bcl-xL inhibition.
  • Antimicrobial Efficacy : Another study reported that certain derivatives showed promising results against resistant strains of bacteria and fungi.

Wirkmechanismus

The mechanism of action of N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been studied as an inhibitor of Bcl-xL protein, which plays a role in apoptosis regulation. By inhibiting this protein, the compound can induce programmed cell death in cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pharmacological Properties

  • N-Methyl vs. N,N-Dimethyl Derivatives: The dimethyl analog () exhibits reduced hydrogen-bonding capacity (0 donors vs. 1 in the methyl variant), which may enhance blood-brain barrier penetration. However, its lower LogP (-1.117) suggests reduced membrane permeability compared to the methyl derivative (LogP 0.106).
  • Ethyl Substituent: The ethyl variant () retains one hydrogen bond donor but shows a lower LogP (-0.14), likely due to increased alkyl chain flexibility. Its dihydrobromide salt () is marketed for improved aqueous solubility in preclinical studies.
  • 6-Methyl Isomer :
    The 6-methyl isomer () shares the same molecular formula as the 3-methyl derivative but differs in substituent placement. This positional isomerism could alter target binding kinetics, though specific activity data are pending.

Pharmacological Potential

  • Anticancer Activity : Derivatives of this scaffold, such as 6,7-dihydro-5H-pyrido[2,3-c]pyridazines, have been patented as Bcl-xL protein inhibitors (), suggesting pro-apoptotic applications in cancer therapy.

Biologische Aktivität

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly noted for its anticancer properties . This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N4C_8H_{12}N_4 and a molecular weight of approximately 164.21 g/mol. The compound features a fused pyridine and pyridazine ring system with a methyl group attached to the nitrogen atom in the pyridazine ring. This unique structure contributes to its reactivity and biological profile.

The primary mechanism of action for this compound involves:

  • Inhibition of Bcl-xL Protein : This protein is crucial in regulating apoptosis (programmed cell death). By inhibiting Bcl-xL, the compound can promote apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Interaction with Molecular Targets : The compound may interact with various enzymes and receptors within biological systems. Its ability to modulate these interactions can lead to significant therapeutic effects .

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties :
    • In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines .
    • The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate its potency as an anticancer agent.
  • Neuropharmacological Effects :
    • Preliminary studies suggest that derivatives of this compound may act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs), which could have implications for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF-714.34
HCT-11610.39
A54915.43

These results indicate that this compound has promising anticancer activity across different cell lines.

Q & A

Q. What are the established synthetic routes for N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, and what key reaction conditions optimize yield?

Synthesis typically involves multi-step reactions, including alkylation and cyclization. For example:

  • Methylation : Reacting the parent amine (e.g., 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine) with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Precursor intermediates (e.g., ethyl esters of pyridazine derivatives) undergo cyclization using catalysts like Pd/C or acidic conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity (>95%) .

Q. Key Conditions :

  • Temperature control (e.g., 80–100°C for cyclization).
  • Solvent choice (e.g., DMF for alkylation, ethanol for ester hydrolysis).
  • Catalytic hydrogenation for reducing nitro groups in intermediates .

Q. How is the structural integrity of this compound validated experimentally?

Characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm methyl group integration (δ ~2.8–3.2 ppm for N–CH₃) and pyridazine ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass (e.g., [M+H]⁺ = 207.11 g/mol).
  • X-ray Crystallography : Resolves the fused bicyclic structure and confirms stereochemistry in related derivatives .

Table 1 : Representative Spectral Data for Pyridazine Derivatives

TechniqueKey Peaks/FeaturesReference
1H^1H NMRN–CH₃ (δ 3.01 ppm), pyridazine H (δ 7.2–8.1 ppm)
HRMS[M+H]⁺ = 207.11 (calc. 207.10)

Q. What preliminary biological targets are associated with this compound class?

Pyrido-pyridazine derivatives are explored as:

  • Bcl-xL Inhibitors : Patent data show analogs (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines) bind Bcl-xL, inducing apoptosis in cancer cells (IC₅₀ < 100 nM in Table 1 of ).
  • Kinase Modulators : Related pyrido-pyrimidines inhibit kinases like CDK2/cyclin E (e.g., 6-(naphthalene-1-sulfonyl) derivatives, IC₅₀ = 0.2–5 µM) .

Q. Initial Screening :

  • Use fluorescence polarization assays for Bcl-xL binding .
  • Test kinase inhibition via ADP-Glo™ assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Key modifications include:

  • N-Substituents : Replace methyl with bulkier groups (e.g., ethyl, propyl) to enhance Bcl-xL binding affinity .
  • Core Rigidity : Introduce fused rings (e.g., pyrido[4,3-d]pyrimidine) to improve metabolic stability .
  • Peripheral Groups : Add sulfonyl or carboxylate moieties to modulate solubility and target engagement .

Q. Example :

  • Ethyl ester derivatives (e.g., ethyl 3-hydroxy-pyrido[4,3-c]pyridazine-6-carboxylate) show improved solubility (LogP = 1.4) vs. methyl analogs .

Q. What methodologies resolve contradictions in reported biological activities of pyridazine derivatives?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

  • Comparative Binding Assays : Re-test compounds under standardized conditions (pH, temperature, assay buffers) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Bcl-xL’s BH3 domain) .
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives from rapid clearance .

Case Study :
A pyrido-pyrimidine derivative showed conflicting kinase inhibition data; recalibration with ATP-competitive assays confirmed selective CDK2 inhibition .

Q. How can in vivo efficacy be evaluated for this compound class?

  • Xenograft Models : Administer 10–50 mg/kg (oral or IP) in mice with Bcl-xL-dependent tumors (e.g., HCT116 colorectal cancer). Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. For example, ethyl ester prodrugs show t₁/₂ = 4–6 hrs in rodents .

Table 2 : In Vivo Data for Related Compounds

CompoundModelDose (mg/kg)Efficacy (TGI%)Reference
Bcl-xL Inhibitor (Example 24)HCT116 xenograft25 (oral)78% TGI
Pyrido-pyrimidine (CID 50988019)MDA-MB-23150 (IP)65% TGI

Q. What analytical techniques quantify stability and degradation products under physiological conditions?

  • HPLC-UV/MS : Monitor compound integrity in simulated gastric fluid (pH 2.0) and plasma .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for ethyl ester analogs) .

Q. Key Challenges & Future Directions

  • Synthetic Scalability : Optimize one-pot reactions to reduce steps (e.g., tandem alkylation-cyclization) .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm Bcl-xL dependency .
  • Toxicity Profiling : Screen for off-target effects via kinome-wide panels (e.g., Eurofins KinaseProfiler™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 2
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.